

In-Depth Technical Guide: 1-Amino-3,3-dimethylbutan-2-one Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Amino-3,3-dimethylbutan-2-one hydrochloride

Cat. No.: B042231

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Amino-3,3-dimethylbutan-2-one hydrochloride**, a chemical compound of interest in synthetic and medicinal chemistry. This document details its physicochemical properties, a proposed synthesis protocol, and relevant safety information.

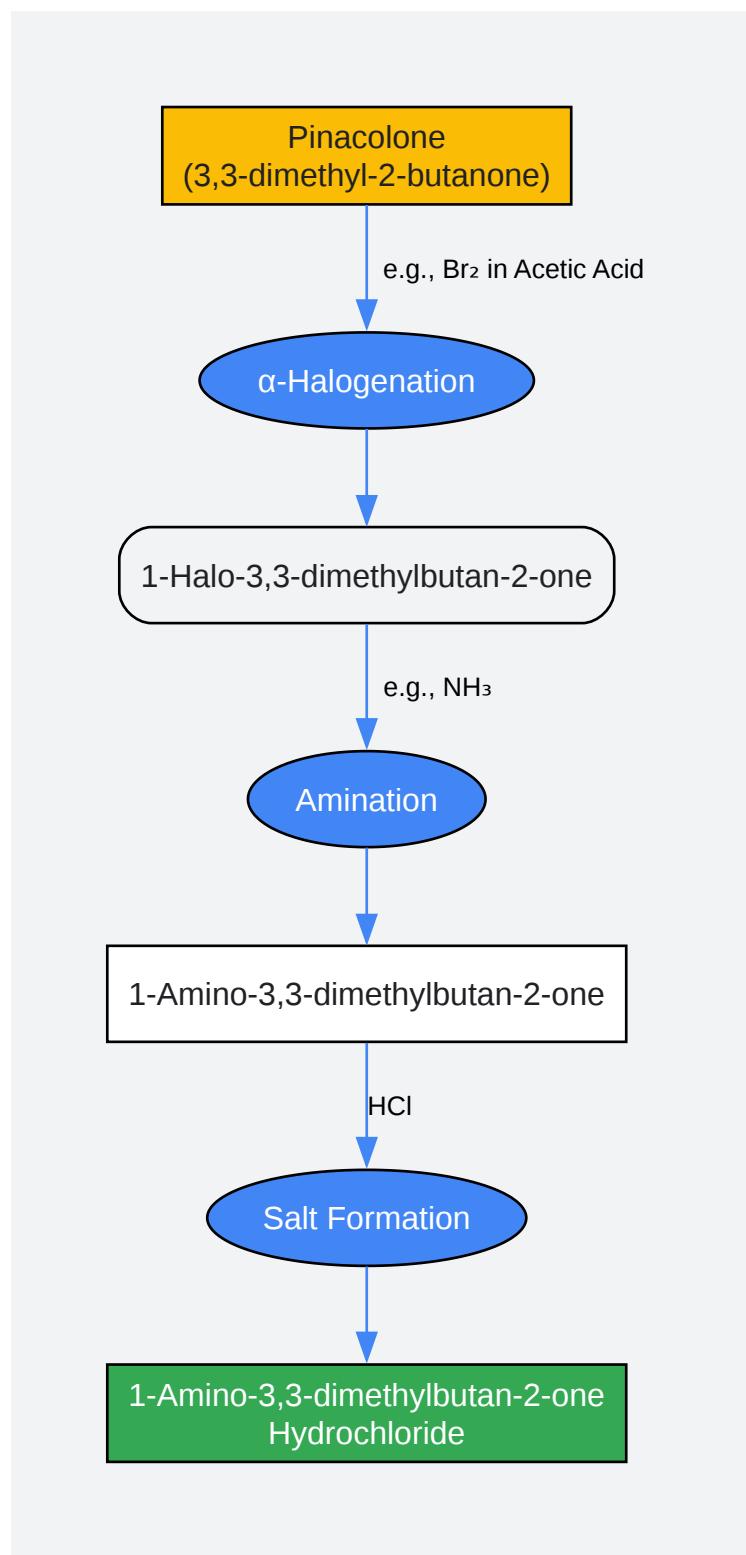
Core Physicochemical Data

1-Amino-3,3-dimethylbutan-2-one hydrochloride, also known as aminopinacolone hydrochloride, is the hydrochloride salt of an amino ketone. Its fundamental properties are summarized below for easy reference.

Property	Value	Source(s)
Molecular Weight	151.63 g/mol	[1] [2]
Molecular Formula	C ₆ H ₁₄ ClNO	[2]
IUPAC Name	1-amino-3,3-dimethylbutan-2-one;hydrochloride	[1]
CAS Number	33119-72-1	[1] [2]
Appearance	White to Yellow Solid	
Boiling Point	155.5°C at 760mmHg	[3]
Density	0.896g/cm ³	[3]
SMILES	CC(C)(C)C(=O)CN.Cl	[1]

Molecular Structure

The structure of **1-Amino-3,3-dimethylbutan-2-one hydrochloride** features a tert-butyl group attached to a ketone, with an adjacent primary amine group, forming a hydrochloride salt.


Caption: Molecular structure of **1-Amino-3,3-dimethylbutan-2-one hydrochloride**.

Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **1-Amino-3,3-dimethylbutan-2-one hydrochloride** is not readily available in the searched literature, a plausible and commonly employed synthetic route for α -amino ketones involves a two-step process starting from the corresponding ketone.

Proposed Synthesis Pathway:

The synthesis can be logically approached via the α -halogenation of pinacolone (3,3-dimethyl-2-butanone), followed by nucleophilic substitution with an amine source.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **1-Amino-3,3-dimethylbutan-2-one hydrochloride**.

Step 1: α -Halogenation of Pinacolone

This reaction introduces a halogen atom at the α -position to the carbonyl group, creating a reactive intermediate.

- Materials: Pinacolone, a halogenating agent (e.g., Bromine (Br_2), N-Bromosuccinimide (NBS), or Sulfuryl chloride (SO_2Cl_2)), and an acidic catalyst (e.g., acetic acid or a Lewis acid).
- General Procedure:
 - Dissolve pinacolone in a suitable solvent, such as acetic acid or a chlorinated solvent.
 - Under acidic conditions, the ketone will form a small amount of its enol tautomer.
 - Slowly add the halogenating agent to the solution. The enol acts as a nucleophile and attacks the electrophilic halogen.
 - The reaction is typically monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material.
 - Upon completion, the reaction mixture is worked up to isolate the α -haloketone intermediate. This may involve quenching excess halogen, extraction, and purification by distillation or chromatography.

Step 2: Amination of 1-Halo-3,3-dimethylbutan-2-one

The halogen at the α -position is a good leaving group, susceptible to nucleophilic attack by an amine.

- Materials: 1-Halo-3,3-dimethylbutan-2-one intermediate, an ammonia source (e.g., aqueous ammonia, alcoholic ammonia, or a protected amine equivalent like hexamethylenetetramine followed by hydrolysis), and a suitable solvent (e.g., ethanol, methanol, or a polar aprotic solvent).
- General Procedure:
 - Dissolve the α -haloketone in a suitable solvent.

- Add an excess of the ammonia source to the solution. Using a large excess of ammonia helps to minimize the formation of di- and tri-substituted byproducts.
- The reaction mixture is stirred, often at room temperature or with gentle heating, until the reaction is complete as indicated by TLC or other analytical methods.
- Upon completion, the solvent is typically removed under reduced pressure. The crude product is then purified to isolate the free base, 1-amino-3,3-dimethylbutan-2-one.

Step 3: Hydrochloride Salt Formation

The final step involves the conversion of the free amine to its more stable hydrochloride salt.

- Materials: 1-Amino-3,3-dimethylbutan-2-one, hydrochloric acid (e.g., as a solution in a non-polar solvent like diethyl ether or isopropanol, or as gaseous HCl), and a non-polar solvent.
- General Procedure:
 - Dissolve the purified 1-amino-3,3-dimethylbutan-2-one in a suitable non-polar solvent.
 - Slowly add a solution of hydrochloric acid to the stirred solution.
 - The hydrochloride salt, being less soluble in the non-polar solvent, will precipitate out of the solution.
 - The solid product is collected by filtration, washed with a small amount of cold solvent to remove any impurities, and dried under vacuum.

Biological Activity and Applications

Currently, there is a lack of specific information in the public domain regarding the detailed biological activity, signaling pathways, or direct applications of **1-Amino-3,3-dimethylbutan-2-one hydrochloride** in drug development. As a small molecule containing both a ketone and an amino group, it holds potential as a building block in the synthesis of more complex molecules with potential therapeutic applications. Further research is required to elucidate its specific biological functions and potential as a lead compound or intermediate in medicinal chemistry.

Safety Information

Hazard Statements:

- Causes skin irritation.
- Causes serious eye irritation.
- May cause respiratory irritation.

Precautionary Statements:

- Avoid breathing dust/fume/gas/mist/vapors/spray.
- Wash skin thoroughly after handling.
- Use only outdoors or in a well-ventilated area.
- Wear protective gloves/eye protection/face protection.

For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Amino-3,3-dimethylbutan-2-one hydrochloride | C6H14CINO | CID 22147967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 1-Amino-3,3-dimethylbutan-2-one Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b042231#1-amino-3-3-dimethylbutan-2-one-hydrochloride-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com